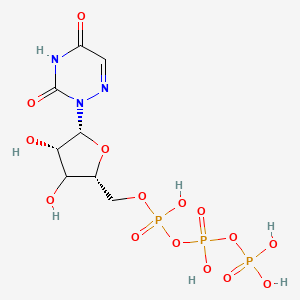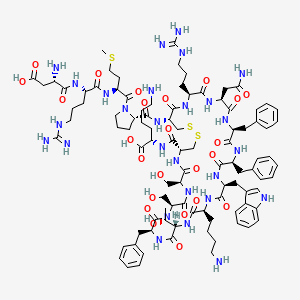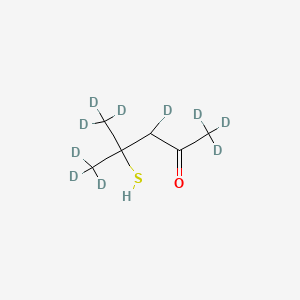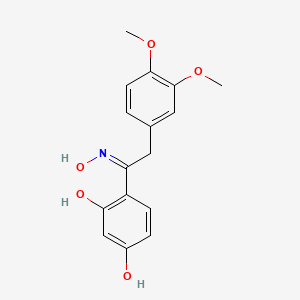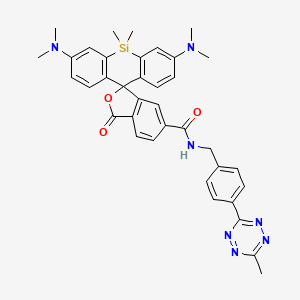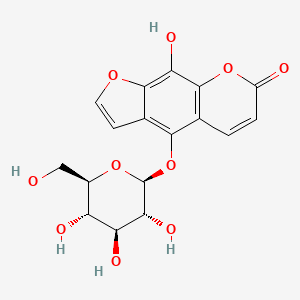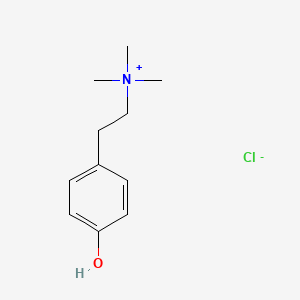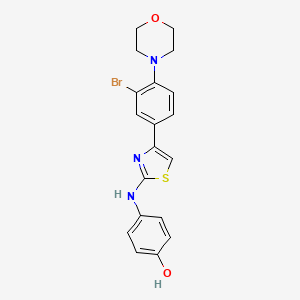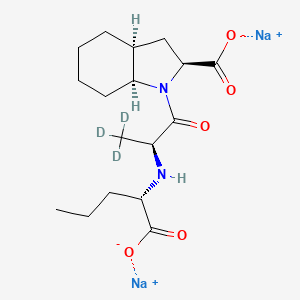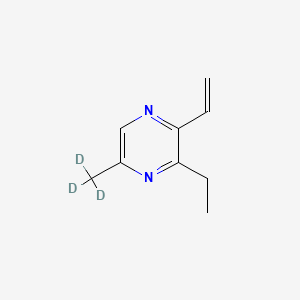
3-Ethyl-5-methyl-2-vinylpyrazine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-methyl-2-vinylpyrazine-d3 is a deuterated compound, specifically a labeled version of 3,4-Dimethyl-2-pentylfuran . Deuteration involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in research settings, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
The synthesis of 3-Ethyl-5-methyl-2-vinylpyrazine-d3 involves the incorporation of deuterium into the molecular structure of 3,4-Dimethyl-2-pentylfuran . The specific synthetic routes and reaction conditions for this compound are not widely documented, but generally, deuteration can be achieved through various methods such as catalytic exchange, chemical reduction, or using deuterated reagents . Industrial production methods would likely involve these techniques on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
3-Ethyl-5-methyl-2-vinylpyrazine-d3, like other pyrazine derivatives, can undergo several types of chemical reactions:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield pyrazine N-oxides, while reduction could produce various hydrogenated pyrazine derivatives .
Scientific Research Applications
3-Ethyl-5-methyl-2-vinylpyrazine-d3 has several scientific research applications:
Biology: In biological research, it can be used to study metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methyl-2-vinylpyrazine-d3 involves its role as a stable isotope-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion . This is due to the kinetic isotope effect, where the presence of deuterium can slow down the rate of chemical reactions involving the compound .
Comparison with Similar Compounds
3-Ethyl-5-methyl-2-vinylpyrazine-d3 can be compared with other deuterated compounds and pyrazine derivatives:
3,4-Dimethyl-2-pentylfuran: The non-deuterated version of the compound, used for similar research purposes but without the benefits of deuterium labeling.
3-Ethyl-2,5-dimethylpyrazine: Another pyrazine derivative, used in flavor and fragrance industries.
3,5-Dimethyl-2-vinylpyrazine: Similar structure but lacks the ethyl group, used in various chemical research applications.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in the study of drug metabolism and pharmacokinetics .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
151.22 g/mol |
IUPAC Name |
2-ethenyl-3-ethyl-5-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3/i3D3 |
InChI Key |
YSQNQOKRWIKETP-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(C(=N1)CC)C=C |
Canonical SMILES |
CCC1=NC(=CN=C1C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
